molecular formula C6H8BrN3 B1270824 2-Amino-5-bromo-4,6-dimethylpyrimidine CAS No. 4214-57-7

2-Amino-5-bromo-4,6-dimethylpyrimidine

Cat. No.: B1270824
CAS No.: 4214-57-7
M. Wt: 202.05 g/mol
InChI Key: ACJZZTRAZBNBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, bromine at the fifth position, and two methyl groups at the fourth and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine followed by the introduction of an amino group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-bromo-4,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4,6-dimethylpyrimidine involves its interaction with biological targets, such as enzymes or nucleic acids. The amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4,6-dimethylpyrimidine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both amino and bromine groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJZZTRAZBNBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372229
Record name 2-Amino-5-bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-57-7
Record name 2-Amino-5-bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution containing 4.31 g (34.8 mmol) of 2-amino-4,6-dimethylpyrimidine in 150 mL of acetonitrile was added 6.15 g (52.1 mmol) of N-bromosuccinimide. The reaction mixture was stirred at 23° C. for 3 h. The formed precipitate was filtered and dried to afford the expected product as a colorless solid: yield 5.93 g (83%); mp 183-185° C.; silica gel TLC Rf 0.15 (2:1 ethyl acetate-hexanes); 1H NMR (CDCl3) δ 2.44 (s, 6H) and 5.19 (br s, 2H); 13C NMR (CDCl3) δ 24.7, 24.7, 109.6, 160.7, 160.7 and 166.3; mass spectrum (APCI), m/z 201.9982 (M+H)+ (C6H9N3Br requires 201.9980).
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-4,6-dimethylpyrimidine
Reactant of Route 3
2-Amino-5-bromo-4,6-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-4,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-4,6-dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-4,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.